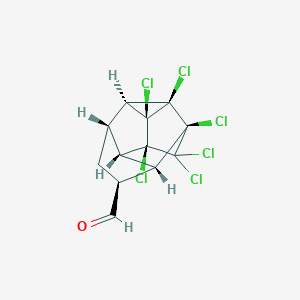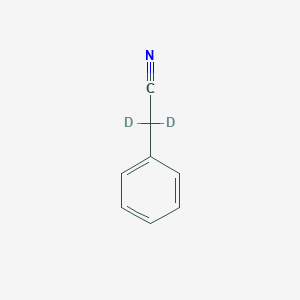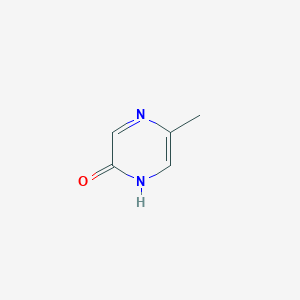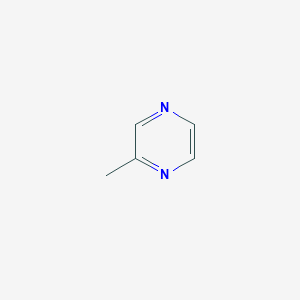
Acetic anhydride-13C4
概要
説明
Synthesis Analysis
The synthesis of acetic anhydride involves the reaction of peracetic acid formed from oxygen and acetaldehyde with a second molecule of acetaldehyde to form acetic anhydride and water .Molecular Structure Analysis
The molecular structure of Acetic anhydride-13C4 is represented by the linear formula: (13CH313CO)2O .Chemical Reactions Analysis
Acetic anhydride is widely used in organic synthesis, e.g., as a dehydrating agent in nitrations, sulfonations, and other reactions where removal of water is necessary . The thermal stability of acetic anhydride has been analyzed using a reaction calorimeter to determine the thermal parameters for stability assessment .Physical And Chemical Properties Analysis
Acetic anhydride-13C4 has a density of 1.122 g/mL at 25 °C . It has a boiling point of 138-140 °C and a melting point of -73 °C .科学的研究の応用
Protein Expression Studies
Acetic anhydride-13C4 is utilized in protein expression studies to introduce isotopic labels into proteins. This allows for the detailed analysis of protein structure and dynamics using techniques like NMR spectroscopy . The isotopic labeling facilitates the tracking of proteins in complex biological systems, providing insights into protein folding, interaction, and function.
Nucleoside Modification
In the field of medicinal chemistry, Acetic anhydride-13C4 is used for the acetylation of nucleosides . This process is crucial for protecting hydroxy groups during the synthesis of modified nucleosides, which are of significant interest due to their biological and pharmacological properties. Efficient acetylation is essential for the large-scale production of nucleoside drugs.
Dynamic Nuclear Polarization (DNP)
Dynamic Nuclear Polarization is a method that enhances NMR signals, and Acetic anhydride-13C4 plays a role in this process . By introducing 13C labels into molecules, DNP can be used to achieve high signal-to-noise ratios in NMR spectroscopy, enabling the study of molecular structures with greater precision.
Chemical Tagging
Acetic anhydride-13C4 is used in chemical tagging to modify biomolecules with a detectable label . This application is particularly useful in proteomics, where it helps in the identification and quantification of proteins within a sample. The isotopic label provides a unique signature that can be detected and analyzed.
Organic Synthesis
As a reagent in organic synthesis, Acetic anhydride-13C4 is employed for its acetylating properties . It is widely used as a dehydrating agent in reactions such as nitrations and sulfonations, where the removal of water is necessary. Its isotopic label also allows for the tracing of reaction pathways and mechanisms.
Pharmacokinetics and Drug Development
The introduction of acetoxy groups in pharmaceuticals using Acetic anhydride-13C4 can modulate their solubility and pharmacokinetics . This is crucial in optimizing the pharmacological profile of drugs, including their absorption, distribution, metabolism, and excretion characteristics.
作用機序
Target of Action
Acetic anhydride-13C4 is a labeled variant of acetic anhydride . Acetic anhydride is a widely used reagent in organic synthesis, with its primary targets being hydroxyl groups present in organic molecules. It acts as an acetylating agent, transferring an acetyl group to the target molecule .
Mode of Action
The mode of action of acetic anhydride-13C4 is similar to that of acetic anhydride. It involves a nucleophilic attack on the carbonyl carbon of the anhydride by the hydroxyl group of the target molecule. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the removal of the acetate group and the formation of an ester or an amide .
Biochemical Pathways
Acetic anhydride-13C4, like acetic anhydride, plays a crucial role in biochemical pathways involving acetylation. This process can modify the function of proteins and other molecules, affecting various biological processes such as gene expression, protein function, and metabolism .
Pharmacokinetics
Its ADME properties would be influenced by factors such as the route of administration, the dose, and the individual’s metabolic rate .
Result of Action
The acetylation process catalyzed by acetic anhydride-13C4 can result in significant changes in the function of target molecules. For instance, acetylation of proteins can alter their activity, stability, and interaction with other molecules .
Action Environment
The action of acetic anhydride-13C4 is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of catalysts. Moreover, the compound’s stability may be compromised under certain conditions, such as high humidity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
acetyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)O[13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic anhydride-13C4 | |
CAS RN |
114510-14-4 | |
| Record name | Acetic anhydride-13C4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


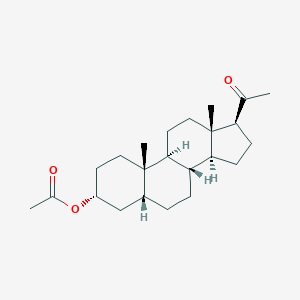
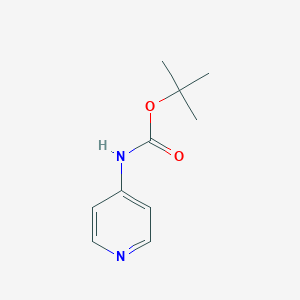
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
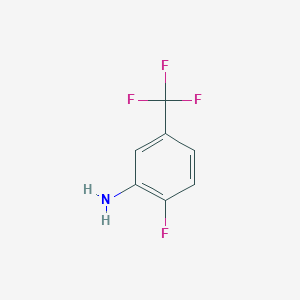
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
